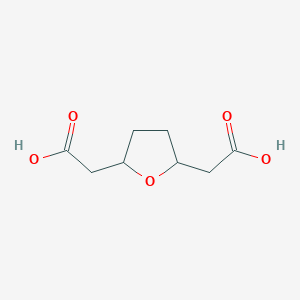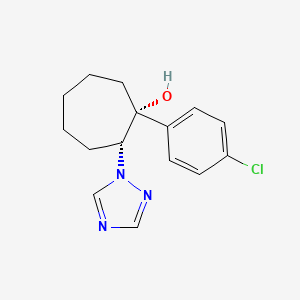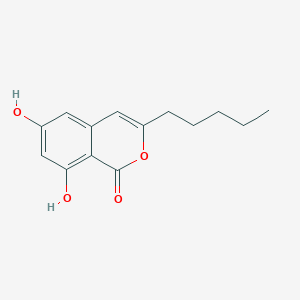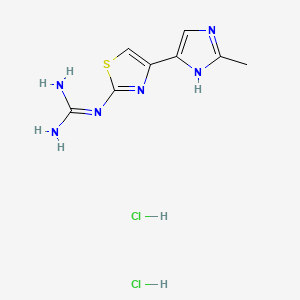![molecular formula C15H20O3 B1254775 (1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione CAS No. 2211-21-4](/img/structure/B1254775.png)
(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione is a natural product found in Acourtia turbinata and Acourtia nana with data available.
Scientific Research Applications
Photochemical Synthesis and Rearrangements
- Nair, Sudhir, Joly, and Rath (1999) developed a method for rearranging 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.0 2,6 .0 4,8]undec-10(12)-ene-9,11-dione through photolysis, leading to further rearrangement with primary amines. This showcases the compound's potential in photochemical synthesis and selective rearrangements (Nair et al., 1999).
Synthesis of Bicyclo and Tricyclo Compounds
- Chorlton, Morris, and Sutherland (1991) demonstrated the transformation of 2-hydroxy-1-isopropyl-2-vinylbicyclo[4.3.0]non-6-en-8-one into 5-hydroxy-11-isopropyl-8-methyltricyclo[6.3.0.01,5]undec-10-ene-9-one, indicating the compound's role in synthesizing complex bicyclic and tricyclic structures (Chorlton et al., 1991).
Stereochemical Investigations and Synthetic Applications
- Maki, Toyoda, Kosemura, and Yamamura (1993) conducted stereospecific synthesis of tricyclo[5.3.1.01,5]undec-9-ene-8,11-diones, emphasizing the significance of this compound in stereochemical studies and its synthetic versatility (Maki et al., 1993).
Synthetic Route Development
- Sharipov, Davydova, and Valeev (2018) developed a synthetic route to bicyclo[6.2.1]undec-9-ene-2,6-dione, highlighting the compound's role in creating new synthetic pathways and potentially novel compounds (Sharipov et al., 2018).
Application in Natural Product Synthesis
- Naemura, Hasegawa, Miyabe, and Chikamatsu (1992) utilized the compound in the biogenetic-type cyclization of unsaturated monocyclic alcohols, showing its application in synthesizing natural product analogs (Naemura et al., 1992).
properties
CAS RN |
2211-21-4 |
|---|---|
Product Name |
(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,2R,5S,7R)-9-hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione |
InChI |
InChI=1S/C15H20O3/c1-7-5-6-9-14(3,4)10-8(2)11(16)13(18)15(7,9)12(10)17/h7,9-10,16H,5-6H2,1-4H3/t7-,9+,10-,15-/m1/s1 |
InChI Key |
JSYQPAIDLVPBDA-RAIZXLCNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C(=O)[C@H](C2(C)C)C(=C(C3=O)O)C |
SMILES |
CC1CCC2C13C(=O)C(C2(C)C)C(=C(C3=O)O)C |
Canonical SMILES |
CC1CCC2C13C(=O)C(C2(C)C)C(=C(C3=O)O)C |
synonyms |
alpha-pipitzol pipitzol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



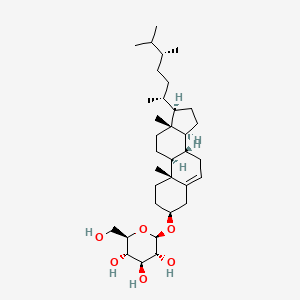
![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
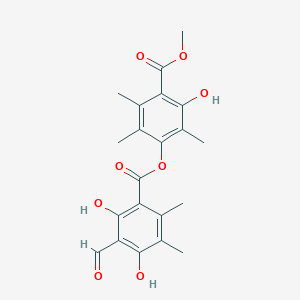
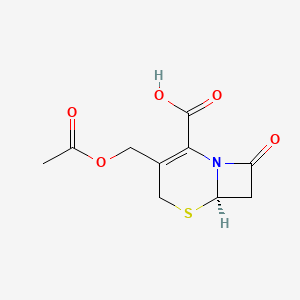
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
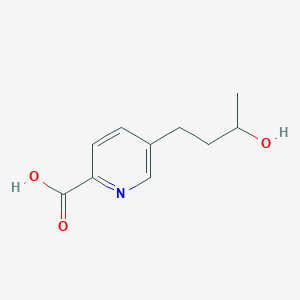
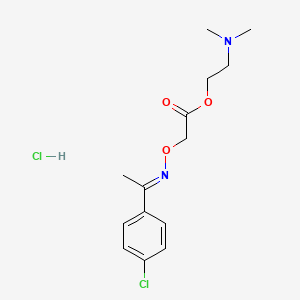
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
